[Leu15]-Gastrin I (human)
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Overview
Description
[Leu15]-Gastrin I (human): is a synthetic peptide analog of the naturally occurring hormone gastrin. This compound is characterized by the substitution of leucine for methionine at the 15th position in the amino acid sequence. The modification enhances the stability of the peptide in aqueous solutions, as methionine is prone to oxidation, which can lead to a loss of biological activity . The empirical formula of [Leu15]-Gastrin I (human) is C98H126N20O31, and it has a molecular weight of 2080.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Leu15]-Gastrin I (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, typically facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of [Leu15]-Gastrin I (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its biological applications .
Chemical Reactions Analysis
Types of Reactions: [Leu15]-Gastrin I (human) primarily undergoes hydrolysis and oxidation reactions. The peptide bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can occur at specific amino acid residues, such as tryptophan and tyrosine, under oxidative stress conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures. Basic hydrolysis involves the use of sodium hydroxide (NaOH).
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments and individual amino acids.
Oxidation Products: Oxidized forms of amino acids, such as kynurenine from tryptophan and dityrosine from tyrosine.
Scientific Research Applications
Chemistry: [Leu15]-Gastrin I (human) is used as a model peptide in studies of peptide synthesis and stability. Its enhanced stability makes it a valuable tool for investigating the effects of amino acid substitutions on peptide properties .
Biology: In biological research, [Leu15]-Gastrin I (human) is used to study the role of gastrin in gastrointestinal physiology. It serves as a ligand for the cholecystokinin (CCK) and CCK-B receptors, which are involved in various physiological processes, including gastric acid secretion and gastrointestinal motility .
Medicine: The compound is utilized in medical research to explore potential therapeutic applications. It has been investigated for its role in promoting the growth of gastrointestinal tissues and its potential use in treating conditions such as peptic ulcers and gastric cancer .
Industry: In the pharmaceutical industry, [Leu15]-Gastrin I (human) is used in the development of diagnostic assays and as a reference standard for quality control in peptide synthesis .
Mechanism of Action
[Leu15]-Gastrin I (human) exerts its effects by binding to G-protein-coupled receptors, specifically the cholecystokinin (CCK) and CCK-B receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The primary pathways involved include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively .
Comparison with Similar Compounds
Gastrin I (human): The natural form of the hormone, which contains methionine at the 15th position.
Gastrin II (human): Another form of gastrin with a slightly different amino acid sequence.
Cholecystokinin (CCK): A related peptide hormone that shares some physiological functions with gastrin.
Uniqueness: The primary uniqueness of [Leu15]-Gastrin I (human) lies in its enhanced stability due to the substitution of leucine for methionine. This modification prevents oxidation and maintains the biological activity of the peptide, making it a more reliable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMLPDUAGUTOC-FPBFVHJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H126N20O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2080.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39024-57-2 |
Source
|
Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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